(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone
Description
(2E,6E)-2,6-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-4-METHYLCYCLOHEXAN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanone core with two dimethylaminophenyl groups attached via methylene bridges, making it an interesting subject for research in organic chemistry and material science.
Properties
Molecular Formula |
C25H30N2O |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C25H30N2O/c1-18-14-21(16-19-6-10-23(11-7-19)26(2)3)25(28)22(15-18)17-20-8-12-24(13-9-20)27(4)5/h6-13,16-18H,14-15H2,1-5H3/b21-16+,22-17+ |
InChI Key |
YXQINXKZKRYRQM-LPFJTETCSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-4-METHYLCYCLOHEXAN-1-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the cyclohexanone core and the dimethylaminophenyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-4-METHYLCYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E,6E)-2,6-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-4-METHYLCYCLOHEXAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-4-METHYLCYCLOHEXAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and the modulation of oxidative stress pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage .
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2-({3-[(DIMETHYLAMINO)METHYL]-4-HYDROXY-5-METHOXYPHENYL}METHYLIDENE)-6-(PHENYL METHYLIDENE)CYCLOHEXAN-1-ONE: This compound exhibits similar anti-inflammatory and antioxidant activities.
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE:
Uniqueness
(2E,6E)-2,6-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-4-METHYLCYCLOHEXAN-1-ONE stands out due to its unique structural features, which contribute to its diverse range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility and potential for innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
